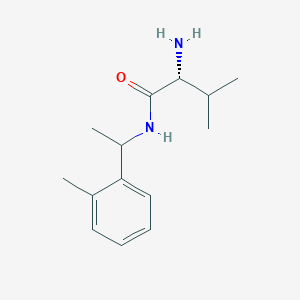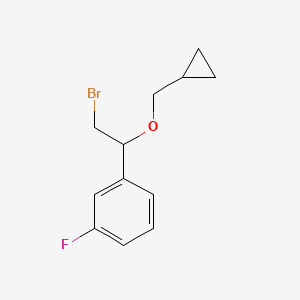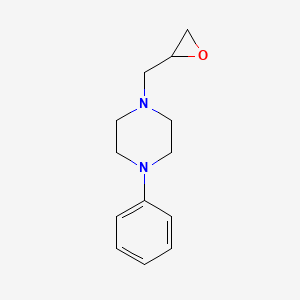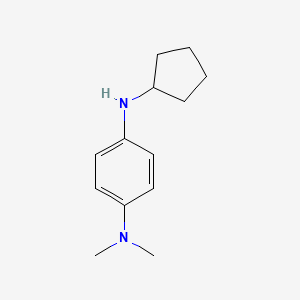
n1-Cyclopentyl-n4,n4-dimethylbenzene-1,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n1-Cyclopentyl-n4,n4-dimethylbenzene-1,4-diamine is an organic compound with the molecular formula C13H20N2 It is a derivative of benzene-1,4-diamine, where the amino groups are substituted with cyclopentyl and dimethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of n1-Cyclopentyl-n4,n4-dimethylbenzene-1,4-diamine typically involves the following steps:
Starting Materials: The synthesis begins with benzene-1,4-diamine as the core structure.
Substitution Reactions: The amino groups on the benzene ring are substituted with cyclopentyl and dimethyl groups. This can be achieved through nucleophilic substitution reactions using appropriate reagents.
Reaction Conditions: The reactions are usually carried out under controlled temperature and pressure conditions to ensure the desired substitutions occur efficiently.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Bulk Synthesis: Large-scale synthesis using automated reactors to handle the reagents and control the reaction conditions.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Quality Control: Analytical methods like NMR, IR, and mass spectrometry are used to confirm the structure and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
n1-Cyclopentyl-n4,n4-dimethylbenzene-1,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like chlorine or bromine for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Applications De Recherche Scientifique
n1-Cyclopentyl-n4,n4-dimethylbenzene-1,4-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which n1-Cyclopentyl-n4,n4-dimethylbenzene-1,4-diamine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The cyclopentyl and dimethyl groups may enhance the compound’s binding affinity and specificity for these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Dimethylbenzene-1,4-diamine: A simpler derivative with only dimethyl substitutions.
Cyclopentylbenzene-1,4-diamine: A derivative with only cyclopentyl substitution.
N,N-Dimethyl-1,4-phenylenediamine: Another related compound with similar structural features.
Uniqueness
n1-Cyclopentyl-n4,n4-dimethylbenzene-1,4-diamine is unique due to the combination of cyclopentyl and dimethyl substitutions, which may confer distinct chemical and biological properties compared to its simpler analogs. This uniqueness makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C13H20N2 |
|---|---|
Poids moléculaire |
204.31 g/mol |
Nom IUPAC |
1-N-cyclopentyl-4-N,4-N-dimethylbenzene-1,4-diamine |
InChI |
InChI=1S/C13H20N2/c1-15(2)13-9-7-12(8-10-13)14-11-5-3-4-6-11/h7-11,14H,3-6H2,1-2H3 |
Clé InChI |
UMTWAAJACALFLW-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)NC2CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


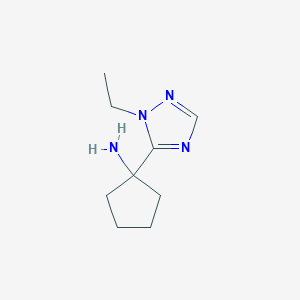
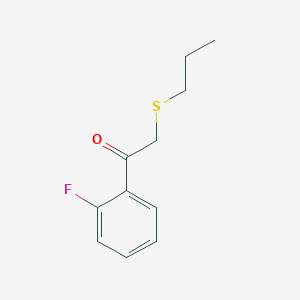

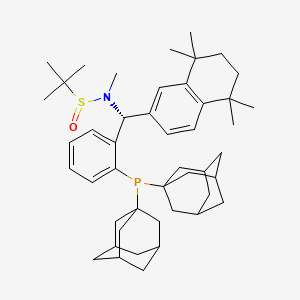
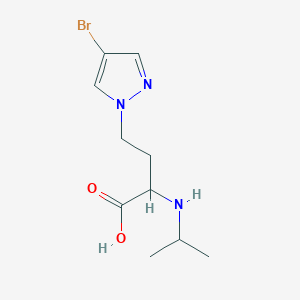
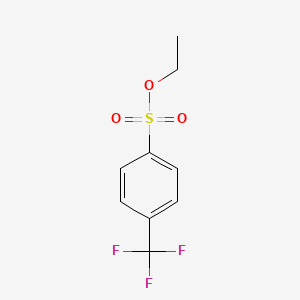
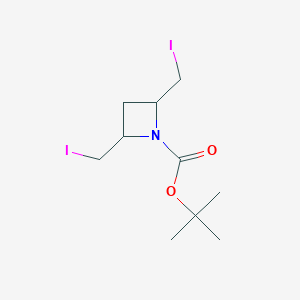
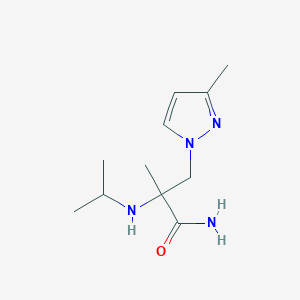
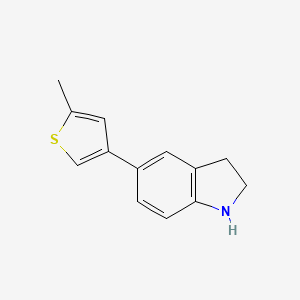
![(4E)-2-methyl-4-[(4-nitrophenyl)methylidene]-1,3-oxazol-5-one](/img/structure/B13644152.png)
